6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid
Description
6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid is a bicyclic heterocyclic compound featuring a fused cyclopentane-thiophene core with an amino (-NH₂) and carboxylic acid (-COOH) group at the 6-position.
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
6-amino-4,5-dihydrocyclopenta[b]thiophene-6-carboxylic acid |
InChI |
InChI=1S/C8H9NO2S/c9-8(7(10)11)3-1-5-2-4-12-6(5)8/h2,4H,1,3,9H2,(H,10,11) |
InChI Key |
GTNLESXQGHFJPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C=CS2)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of cyclopentanone with sulfur and piperidine to form the thiophene ring. This intermediate is then subjected to further reactions to introduce the amino and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halides or alkyl groups .
Scientific Research Applications
Based on the search results, finding extensive information specifically on the applications of "6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid" is difficult, as it is a very specific compound. However, the search results provide information on related compounds and their applications, which can help infer potential applications of the target compound.
Here's what can be gathered from the search results:
1. Related Compounds and Applications
- Tetrahydrobenzo[b]thiophene derivatives : These display significant anti-inflammatory properties . Compounds containing the benzo[b]thiophene nucleus exhibit potent antioxidant activity, capable of inhibiting free radical-induced lipid oxidation and the formation of lipid peroxides .
- 2-amino thiophenes : These are versatile materials with applications spanning various scientific disciplines, including serving as allosteric enhancers of adenosine receptors and glucagon receptor antagonists. They are also used in dyes, conductivity-based sensors, and bio-diagnostics .
- 2-amino-6-tert-butyl-N-cyclopentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide : This compound is researched for its potential biological activities, including anticancer and antimicrobial activities. It may inhibit cyclin-dependent kinases (cdks) like cdk4 and cdk6, potentially halting cell cycle progression.
2. Potential Applications (Inferred)
Based on the information on related compounds, "this compound" might have applications in:
- Drug development : As a building block for synthesizing biologically active molecules, potentially with anti-inflammatory, antioxidant, anticancer, or antimicrobial properties .
- Material science : In the development of dyes, sensors, or bio-diagnostic tools, similar to the applications of 2-amino thiophenes .
- Research : As a research compound to study its interactions with biological targets, such as kinases or DNA.
3. Specific Compound Information
- 6-((TERT-BUTOXYCARBONYL)AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-6-CARBOXYLIC ACID : This is a related compound with CAS No. 2089651-03-4 and Molecular Weight 283.34 .
4. Data Tables and Studies
While specific case studies and data tables for "this compound" are not available in the search results, the following tables from the search results might be relevant for related compounds:
- Anticancer Activity
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| 1f | K562 (Leukemia) | 5.0 |
| 3a | HL60 (Leukemia) | 7.2 |
- Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5 | E. coli | 12 μg/mL |
| 9 | S. aureus | 8 μg/mL |
Mechanism of Action
The mechanism by which 6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers and Ring Fusion Variations
- 6-((tert-Butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic Acid (CAS 2089651-03-4) Structural Difference: The amino group is Boc-protected, enhancing stability during synthesis. Properties: Higher molecular weight (283.34 g/mol vs. ~182–200 g/mol for unprotected analogs) and increased lipophilicity due to the tert-butoxy group . Application: Likely an intermediate in synthesizing the target compound.
- 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Amide (CAS 77651-38-8) Structural Difference: Amino group at position 2 and carboxylic acid amide (-CONH₂) at position 3.
Benzothiophene Derivatives
Benzo[b]thiophene-6-carboxylic Acid, 4-Hydroxy-, Methyl Ester (CAS 314725-14-9)
- Structural Difference : Aromatic benzo[b]thiophene core with a methoxy ester (-COOCH₃) and hydroxyl (-OH) group.
- Properties : Increased aromaticity enhances stability but reduces ring strain compared to the cyclopenta-fused system. The ester group improves lipophilicity, favoring membrane permeability .
2-Methylbenzo[b]thiophene-6-carboxylic Acid (CAS 18781-41-4)
Antitumor Activity of Cyclopenta[c]thiophene Derivatives
A 2002 study synthesized cyclopenta[c]thiophene derivatives (e.g., 6-amino-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ones) and evaluated their antitumor activity. While positional isomerism ([b] vs. [c] fusion) affects ring strain and electronic distribution, the [c]-fused analogs demonstrated moderate anticancer activity, suggesting the target [b]-fused compound may require functional group optimization for similar efficacy .
Comparative Data Table
†Calculated from molecular formula.
Key Research Findings
- Synthetic Utility: Boc-protected derivatives (e.g., CAS 2089651-03-4) are critical for stepwise synthesis, preventing unwanted side reactions at the amino group .
- Physicochemical Properties : Benzothiophene derivatives exhibit greater aromatic stability, while cyclopenta-fused systems offer conformational flexibility for target binding .
Biological Activity
6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is . The compound features a cyclopentathiophene core, which is known for its diverse chemical reactivity and potential in medicinal chemistry.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth through various pathways.
- Antimicrobial Properties : Certain analogs demonstrate effectiveness against bacterial strains, suggesting potential as antimicrobial agents.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with various receptors can lead to altered cellular signaling pathways that affect cell proliferation and survival.
- Oxidative Stress Reduction : Some studies suggest that the compound may help reduce oxidative stress in cells, contributing to its protective effects.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor properties of cyclopentathiophene derivatives. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity against cancer cell lines.
Antimicrobial Effects
Research conducted by MDPI demonstrated that derivatives of cyclopentathiophene exhibited notable antibacterial activity against Gram-positive bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold.
Anti-inflammatory Research
In a recent investigation into anti-inflammatory agents, compounds structurally related to this compound were evaluated for their ability to inhibit pro-inflammatory cytokines. Results showed a significant reduction in cytokine levels in vitro.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
